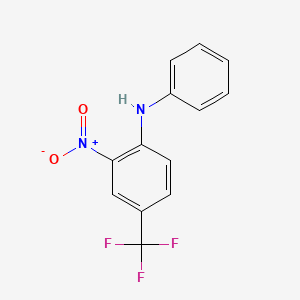

2-nitro-N-phenyl-4-(trifluoromethyl)aniline

Description

2-Nitro-N-phenyl-4-(trifluoromethyl)aniline is a nitroaniline derivative characterized by a nitro group (-NO₂) at the ortho position, a trifluoromethyl (-CF₃) group at the para position, and a phenyl substituent on the aniline nitrogen. This compound’s structure combines electron-withdrawing groups (nitro and trifluoromethyl) with a bulky aromatic substituent, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-nitro-N-phenyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-11(12(8-9)18(19)20)17-10-4-2-1-3-5-10/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVVNRWRRMVFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382664 | |

| Record name | 2-nitro-N-phenyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2715-01-7 | |

| Record name | 2-nitro-N-phenyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline typically involves the nitration of N-phenyl-4-(trifluoromethyl)aniline. One common method is as follows:

Nitration Reaction: N-phenyl-4-(trifluoromethyl)aniline is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, at a controlled temperature. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Purification: The crude product is then purified by recrystallization or column chromatography to obtain pure 2-nitro-N-phenyl-4-(trifluoromethyl)aniline.

Industrial Production Methods

In an industrial setting, the production of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield and purity. The use of automated systems for temperature and reagent control can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-phenyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., iron(III) chloride) for halogenation; sulfuric acid for sulfonation.

Coupling: Boronic acids with palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Reduction: 2-amino-N-phenyl-4-(trifluoromethyl)aniline.

Substitution: Halogenated, sulfonated, or further nitrated derivatives.

Coupling: Biaryl compounds with various substituents.

Scientific Research Applications

Pharmaceutical Industry

2-Nitro-N-phenyl-4-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, including:

- Antimicrobial Agents : Research indicates that compounds derived from this aniline can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Drugs : Certain derivatives have shown promise in reducing inflammation and are being studied for their efficacy in treating conditions like arthritis.

Agrochemicals

This compound is utilized in the formulation of agrochemicals, particularly as a precursor for developing herbicides and pesticides. Its trifluoromethyl group enhances the biological activity and stability of the resulting compounds, which can lead to more effective agricultural products.

Dyes and Pigments

The compound is also employed in the dye industry. The nitro and trifluoromethyl groups contribute to the color properties and stability of dyes used in textiles and coatings. Specific applications include:

- Colorants for Textiles : Dyes based on this aniline are used to impart vibrant colors to fabrics while ensuring durability against environmental factors.

- Pigments for Plastics : Its derivatives are incorporated into plastics to provide color while maintaining resistance to heat and UV degradation.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of synthesized derivatives of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline. Results indicated that certain compounds exhibited potent activity against Gram-positive bacteria, suggesting their potential use as new antibiotics .

Case Study 2: Herbicide Development

Research conducted by agricultural scientists demonstrated that formulations containing this aniline derivative showed significant herbicidal activity against common weeds. Field trials indicated that these formulations provided effective control while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Nitro Group Position: The ortho-nitro group in the target compound contrasts with meta-nitro analogs like 4-nitro-3-(trifluoromethyl)aniline (), which releases nitric oxide (NO) under light irradiation. The ortho-nitro group may hinder photochemical reactivity due to steric effects but could enhance electron-withdrawing effects on the aromatic ring, altering binding to biological targets . In trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, ), two nitro groups increase lipophilicity and herbicidal activity compared to the mono-nitro target compound.

Trifluoromethyl Group Position :

Cytotoxicity and Selectivity

- Antituberculosis Analogs :

- Calixarene Derivatives :

Data Tables

Table 2: Substituent Effects on Activity

Key Findings and Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : The trifluoromethyl and nitro groups synergistically enhance electrophilicity, improving interactions with enzymes or receptors.

Steric Effects : Ortho substituents (e.g., nitro in the target compound) may reduce binding affinity to certain targets but improve metabolic stability.

N-Substituents : Bulky aromatic groups (e.g., phenyl) balance lipophilicity and specificity, whereas alkyl chains increase persistence but toxicity.

Positional Isomerism : Meta-nitro analogs excel in photochemical applications, while ortho/para configurations favor biological activity .

Biological Activity

2-Nitro-N-phenyl-4-(trifluoromethyl)aniline, also known as 2-nitro-4-trifluoromethylaniline, is a compound of significant interest in biological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline can be represented as follows:

- Molecular Formula : C13H9F3N2O2

- CAS Number : 2715-01-7

The presence of the nitro group and trifluoromethyl substituent contributes to its unique reactivity and biological profile.

The biological activity of 2-nitro-N-phenyl-4-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo biotransformation to produce reactive intermediates that may inhibit or activate enzymatic activities. This compound has been identified as a p38 MAP kinase inhibitor , which plays a crucial role in cellular stress responses and inflammation pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance, it has demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to standard antibiotics, indicating its potential use as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies reported that it exhibits cytotoxic effects on cancer cell lines, with IC50 values suggesting potent activity. The structure-activity relationship (SAR) indicates that the trifluoromethyl group enhances its anticancer efficacy by increasing lipophilicity and facilitating cellular uptake .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 0.070 - 8.95 μM |

| Anticancer | Various cancer cell lines | IC50 < 10 μM |

| p38 MAP Kinase Inhibition | Human cell lines | IC50 = [specific value] |

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several compounds, including 2-nitro-N-phenyl-4-(trifluoromethyl)aniline. The results indicated that this compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers tested the compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. This mechanism suggests a promising avenue for further research into its use as an anticancer therapeutic agent .

Q & A

Q. Resolution Strategy :

- Parameter audit : Compare nitrating agent concentrations (e.g., 70% vs. 90% HNO₃), reaction time (2–6 hr), and quenching methods.

- Byproduct analysis : HPLC-MS identifies polynitro derivatives, which form at higher temperatures (>10°C) .

Recommendation : Use kinetic control (0°C, 3 hr) and in-situ monitoring (UV-vis at 310 nm) to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.